molecular formula C50H93NO9 B592649 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate CAS No. 340702-68-3

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Cat. No.: B592649
CAS No.: 340702-68-3
M. Wt: 852.292
InChI Key: QHCVTRLLENFCDN-UHFFFAOYSA-N
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Description

2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and long-chain fatty acid derivatives. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate typically involves multi-step organic reactions. One common method includes the esterification of octadecane-1,3,4-triol with acetic anhydride to form the tetraacetate derivative. This is followed by the amidation reaction with tetracosanoic acid to introduce the hydroxytetracosanoylamino group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and amidation reactions.

    Biology: Investigated for its potential role in cellular signaling and membrane structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, its hydroxyl and amide groups can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol: Lacks the tetraacetate groups, resulting in different chemical properties and reactivity.

    Octadecane-1,3,4-triol tetraacetate: Does not contain the hydroxytetracosanoylamino group, affecting its biological activity.

    Tetracosanoic acid derivatives: Similar long-chain fatty acid derivatives with varying functional groups.

Uniqueness

2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is unique due to its combination of long-chain fatty acid and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,4-diacetyloxy-2-(2-acetyloxytetracosanoylamino)octadecyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVTRLLENFCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H93NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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